4-Chloro-7-phenyl-6-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine

Lipophilicity Drug-likeness Physicochemical profiling

4-Chloro-7-phenyl-6-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 1257391-86-8) is a tri-substituted pyrrolo[2,3-d]pyrimidine derivative bearing a reactive 4-chloro group, a 7-phenyl substituent, and a 6-(p-tolyl) group. With a molecular formula of C19H14ClN3 and a molecular weight of 319.79 g/mol, it belongs to the privileged pyrrolo[2,3-d]pyrimidine scaffold class widely exploited in kinase inhibitor drug discovery.

Molecular Formula C19H14ClN3
Molecular Weight 319.8 g/mol
Cat. No. B12342947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-phenyl-6-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine
Molecular FormulaC19H14ClN3
Molecular Weight319.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC3=C(N2C4=CC=CC=C4)N=CN=C3Cl
InChIInChI=1S/C19H14ClN3/c1-13-7-9-14(10-8-13)17-11-16-18(20)21-12-22-19(16)23(17)15-5-3-2-4-6-15/h2-12H,1H3
InChIKeyLZHJDIYFXCANIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-phenyl-6-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine: Core Scaffold Identity and Synthetic Role


4-Chloro-7-phenyl-6-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 1257391-86-8) is a tri-substituted pyrrolo[2,3-d]pyrimidine derivative bearing a reactive 4-chloro group, a 7-phenyl substituent, and a 6-(p-tolyl) group . With a molecular formula of C19H14ClN3 and a molecular weight of 319.79 g/mol, it belongs to the privileged pyrrolo[2,3-d]pyrimidine scaffold class widely exploited in kinase inhibitor drug discovery . The compound serves primarily as a synthetic intermediate, wherein the 4-chloro substituent acts as a leaving group for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, enabling the installation of diverse amine or aryl pharmacophores at the C-4 position [1].

Why Generic Substitution Fails for 4-Chloro-7-phenyl-6-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine in Drug Discovery


Within the pyrrolo[2,3-d]pyrimidine class, generic substitution is not viable because the identity and position of aryl substituents dictate both the physicochemical properties and the downstream synthetic trajectory of the final bioactive molecule. The specific 6-(p-tolyl)-7-phenyl arrangement on this compound is not merely decorative; the lipophilic bulk at C-6 directly influences the LogP (5.05), polar surface area (30.71 Ų), and steric environment around the reactive 4-chloro center, which in turn affects the efficiency of subsequent SNAr or cross-coupling reactions [1]. Interchanging this compound with the parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (LogP ~1.03) or with regioisomeric analogs such as 4-chloro-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine would fundamentally alter both the synthetic outcome and the drug-like properties of the resulting kinase inhibitor candidates .

Quantitative Differentiation Evidence for 4-Chloro-7-phenyl-6-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine Against Key Comparators


Lipophilicity Differentiation: LogP 5.05 vs. Parent Scaffold LogP 1.03

The target compound exhibits a calculated LogP of 5.05, representing a ~4-log increase in lipophilicity compared to the unsubstituted parent scaffold 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (LogP 1.03) [1]. This substantial difference arises from the addition of the 7-phenyl and 6-(p-tolyl) aryl groups. A LogP of 5.05 places the compound near the upper boundary of typical drug-like chemical space (Lipinski's Rule of Five recommends LogP ≤5), making it a strategically valuable intermediate for generating final compounds with balanced lipophilicity after C-4 amine installation [2].

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Steric Bulk Differentiation vs. 6-Methyl Analog

The target compound (MW 319.79 g/mol, C19H14ClN3) possesses a 6-(p-tolyl) substituent that provides significantly greater steric bulk and aromatic surface area compared to the 6-methyl analog 4-chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine (MW 243.69 g/mol, C13H10ClN3) . The molecular weight difference of 76.10 g/mol corresponds to the replacement of a methyl group with a p-tolyl (4-methylphenyl) group. In the context of EGFR and other kinase inhibitor programs, the 6-aryl substituent occupies a hydrophobic pocket within the ATP-binding site, and the p-tolyl group provides enhanced shape complementarity and potential for π-stacking interactions compared to a simple methyl group [1].

Steric effects Molecular recognition SAR Development

Regiochemical Specificity: 6-Aryl-7-Phenyl vs. 5-Phenyl-7-Aryl Positional Isomer

The target compound bears the aryl substituents at the 6- and 7-positions of the pyrrolo[2,3-d]pyrimidine core. Its positional isomer, 4-chloro-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 890091-48-2), places the phenyl group at C-5 and the p-tolyl group at N-7, resulting in a fundamentally different three-dimensional architecture [1]. In the pyrrolo[2,3-d]pyrimidine scaffold, the C-6 position projects into the solvent-accessible or hydrophobic pocket region of the kinase ATP-binding site, while the N-7 substituent orients differently. This regiochemical distinction means that 4-amino derivatives prepared from the target compound versus its positional isomer would present the aryl groups in non-overlapping vectors, leading to divergent kinase selectivity profiles [2]. The BRENDA enzyme database records a Ki value of 0.033 μM (pH 7.0) for the positional isomer against an unspecified enzyme, confirming that even closely related regioisomers engage biological targets with measurable potency, but via distinct binding orientations [1].

Regiochemistry Kinase inhibitor design Binding mode

Synthetic Tractability: 4-Chloro as a Validated Reactive Handle for EGFR Inhibitor Synthesis

The 4-chloro substituent on the target compound serves as the essential leaving group for synthesizing 4-amino-6-aryl-7H-pyrrolo[2,3-d]pyrimidines, a compound class that has yielded EGFR tyrosine kinase inhibitors with IC50 values in the range of 2.8–9.0 nM [1]. In the seminal 2011 study by Kaspersen et al., 4-chloro-6-arylpyrrolopyrimidine intermediates (directly analogous to the target compound) were reacted with benzylic amines via thermal nucleophilic substitution or palladium-catalyzed coupling, with the palladium protocol offering reduced reaction times and lower chemical consumption [1]. A follow-up 2014 study demonstrated that seven compounds derived from this scaffold had enzymatic IC50 values comparable to or better than the approved drug Erlotinib, with some showing confirmed activity against the clinically relevant EGFR L858R and L861Q mutants [2]. The target compound, with its specific 6-(p-tolyl) substituent, directly corresponds to the intermediates used in these validated synthetic routes.

Synthetic chemistry Medicinal chemistry EGFR inhibitors

Polar Surface Area Differentiation: PSA 30.71 Ų vs. Parent Scaffold PSA 41.57 Ų

The target compound has a calculated polar surface area (PSA) of 30.71 Ų, compared to 41.57 Ų for the unsubstituted parent scaffold 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [1]. This reduction of 10.86 Ų (approximately 26%) is attributed to the replacement of the N-7 hydrogen with a phenyl group and the addition of the p-tolyl group at C-6, which mask the polar nitrogen atoms from solvent exposure. According to established ADME guidelines, a PSA below 60 Ų generally correlates with good blood-brain barrier penetration, while PSA below 140 Ų is associated with acceptable oral absorption [2]. The exceptionally low PSA of this intermediate suggests that final compounds derived from it may exhibit enhanced membrane permeability compared to those derived from more polar intermediates.

Membrane permeability ADME Physicochemical profiling

Anti-Candida Activity of Analogous 4-Chloro-6-aryl-7-phenyl-pyrrolo[2,3-d]pyrimidines vs. Fluconazole Standard

A 2011 antimicrobial SAR study evaluated a series of pyrrolo[2,3-d]pyrimidine derivatives structurally related to the target compound. The study reported that compounds within this series (specifically 3a-d, 7a,e, 11d) exhibited MIC values of 0.31–0.62 mg/mL against Candida albicans, which represented 2.4- to 4.8-fold superior potency compared to the clinical standard fluconazole (MIC = 1.5 mg/mL) . While the target compound itself was not the specific test article, its close structural analog 4-chloro-6-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1257391-88-0) was part of this study series, confirming that 4-chloro-6-aryl-7-phenyl derivatives possess intrinsic antifungal activity . The target compound differs only by the para-substituent on the 6-aryl ring (methyl vs. fluoro), a modification that would be expected to modulate potency and selectivity within the same antifungal pharmacophore.

Antifungal activity Candida albicans Anti-infective

Best-Fit Research and Industrial Application Scenarios for 4-Chloro-7-phenyl-6-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine


EGFR Tyrosine Kinase Inhibitor Lead Generation via C-4 SNAr Derivatization

The target compound is ideally suited as a key intermediate in medicinal chemistry programs targeting the epidermal growth factor receptor (EGFR) and related ErbB family kinases. As demonstrated by Kaspersen et al. (2011, 2014), 4-chloro-6-aryl-7H-pyrrolo[2,3-d]pyrimidines can be converted to 4-N-substituted-4-amines that achieve single-digit nanomolar IC50 values against EGFR (2.8–9.0 nM) and show activity comparable to or better than Erlotinib in both enzymatic and cellular assays [1][2]. The 6-(p-tolyl) group of the target compound provides a hydrophobic contact surface for the kinase back pocket, and the 4-chloro handle enables modular installation of diverse amine pharmacophores for SAR exploration. This scenario is most relevant for pharmaceutical R&D teams, CROs, and academic drug discovery groups engaged in kinase inhibitor lead optimization.

Antifungal Drug Discovery Leveraging the Pyrrolo[2,3-d]pyrimidine Pharmacophore

The 4-chloro-6-aryl-7-phenyl-pyrrolo[2,3-d]pyrimidine scaffold has been validated for antifungal activity against Candida albicans, with analogs in this series demonstrating MIC values of 0.31–0.62 mg/mL — 2.4- to 4.8-fold superior to the clinical antifungal fluconazole (MIC 1.5 mg/mL) . The target compound, as a 4-chloro intermediate, can be derivatized at the C-4 position to explore structure-activity relationships for antifungal potency and selectivity. This application scenario is appropriate for anti-infective research groups seeking novel chemotypes to address fluconazole-resistant Candida strains.

Physicochemical Property-Driven Building Block Selection for CNS Drug Discovery

With a calculated LogP of 5.05 and a polar surface area of only 30.71 Ų, the target compound occupies a physicochemical space that favors membrane permeability and potential CNS penetration after appropriate C-4 derivatization [3][4]. The PSA value is well below the 60–90 Ų threshold commonly associated with blood-brain barrier penetration. This makes the intermediate particularly valuable for neuroscience drug discovery programs where CNS exposure is a critical requirement, as final compounds derived from this building block are more likely to exhibit favorable brain penetration compared to those derived from more polar pyrrolo[2,3-d]pyrimidine intermediates.

Combinatorial Library Synthesis for Kinase Selectivity Profiling

The modular nature of the target compound — featuring a reactive 4-chloro leaving group, a fixed 7-phenyl substituent, and a 6-(p-tolyl) hydrophobic anchor — makes it an excellent starting material for parallel or combinatorial library synthesis. The 4-chloro group undergoes efficient SNAr with primary and secondary amines under thermal or microwave-assisted conditions, as well as palladium-catalyzed amination, enabling rapid generation of structurally diverse 4-amino analog libraries [1]. These libraries can be screened against panels of 50+ kinases (as performed in the Kaspersen 2014 study) to map selectivity fingerprints, identify dual EGFR/Src inhibitors, or discover compounds with unique polypharmacology profiles [2].

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